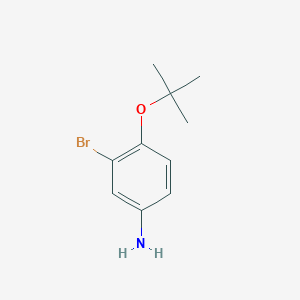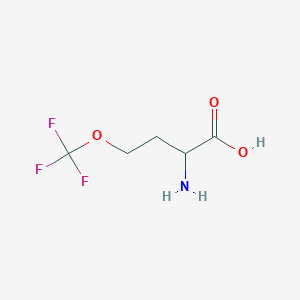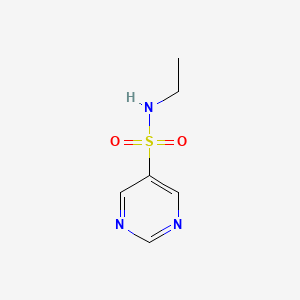
(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine typically involves chiral separation techniques. One effective approach is the separation of chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its racemic mixture. This process involves crystallization and the formation of hydrogen bonds with water, which enhances the stability and separation of the desired isomer .
Industrial Production Methods: Industrial-scale production of this compound can be achieved through optimized chiral separation processes. These methods have shown significant improvements in yield, atom economy, and reaction mass efficiency, making them suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology and medicine, it serves as a precursor for antiviral agents, such as Velpatasvir, which is used to treat hepatitis C . Additionally, this compound is utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Velpatasvir, it plays a role in inhibiting the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s stereochemistry is crucial for its binding affinity and efficacy.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine include other chiral pyrrolidine derivatives, such as (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid and (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex molecules.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NO2/c1-9-5-6-3-7(10-2)4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
PPTNZOLRDCBYIX-BQBZGAKWSA-N |
Isomeric SMILES |
COC[C@@H]1C[C@@H](CN1)OC |
Canonical SMILES |
COCC1CC(CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13261518.png)


![[4-(Difluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13261544.png)

![2,4-Dichloro-5-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzoic acid](/img/structure/B13261555.png)


![N-[(4-Bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13261570.png)
![2-[2-(Thiophen-2-YL)ethyl]cyclopentan-1-OL](/img/structure/B13261576.png)
![Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13261578.png)
![1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13261582.png)
